(Z,E)-4-Methyl-N-{[(4-methylphenyl)sulfanyl](morpholin-4-yl)methylidene}aniline
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Overview
Description
(Z,E)-4-Methyl-N-{[(4-methylphenyl)sulfanyl](morpholin-4-yl)methylidene}aniline is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring a morpholine ring substituted with 4-methylphenyl groups, imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,E)-4-Methyl-N-{[(4-methylphenyl)sulfanyl](morpholin-4-yl)methylidene}aniline typically involves the reaction of 4-methylphenylmorpholine with appropriate reagents to introduce the carboximidothioate group. One common method involves the reaction of 4-methylphenylmorpholine with carbon disulfide and an amine, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents such as chloroform or ethyl acetate and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z,E)-4-Methyl-N-{[(4-methylphenyl)sulfanyl](morpholin-4-yl)methylidene}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboximidothioate group to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Nitric acid, halogens; reactions may require catalysts and controlled temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(Z,E)-4-Methyl-N-{[(4-methylphenyl)sulfanyl](morpholin-4-yl)methylidene}aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z,E)-4-Methyl-N-{[(4-methylphenyl)sulfanyl](morpholin-4-yl)methylidene}aniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenmetrazine: A substituted phenylmorpholine derivative with stimulant effects.
4-Methylmorpholine: A simpler morpholine derivative used as a solvent and intermediate in chemical synthesis.
Uniqueness
(Z,E)-4-Methyl-N-{[(4-methylphenyl)sulfanyl](morpholin-4-yl)methylidene}aniline is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Unlike simpler morpholine derivatives, this compound’s structure allows for more complex interactions and applications, particularly in the fields of medicinal chemistry and materials science.
Properties
IUPAC Name |
(4-methylphenyl) N-(4-methylphenyl)morpholine-4-carboximidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-15-3-7-17(8-4-15)20-19(21-11-13-22-14-12-21)23-18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHDBWASXPGDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(N2CCOCC2)SC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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